molecular formula C9H10Cl3N B1607033 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 57987-77-6

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1607033
CAS No.: 57987-77-6
M. Wt: 238.5 g/mol
InChI Key: MPGYNUDLCXDURR-UHFFFAOYSA-N
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Description

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound known for its potential applications in medicinal chemistry and pharmacology. It is a derivative of tetrahydroisoquinoline, characterized by the presence of two chlorine atoms at the 7 and 8 positions of the isoquinoline ring. This compound is often studied for its biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the chlorination of 1,2,3,4-tetrahydroisoquinoline. One common method includes the use of thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions to introduce chlorine atoms at the desired positions on the isoquinoline ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process often includes:

    Nitration: of isoquinoline to introduce nitro groups.

    Reduction: of nitro groups to amines.

    Chlorination: using thionyl chloride or phosphorus pentachloride.

    Hydrochloride salt formation: by treating the chlorinated product with hydrochloric acid.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into various reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Substituted isoquinoline derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems and as a potential treatment for neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: The parent compound without chlorine substitutions.

    6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline: A similar compound with chlorine atoms at different positions.

    8-Chloro-1,2,3,4-tetrahydroisoquinoline: A mono-chlorinated derivative.

Comparison: 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the specific positioning of chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of two chlorine atoms at the 7 and 8 positions can enhance its binding affinity to certain molecular targets and alter its pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

7,8-dichloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N.ClH/c10-8-2-1-6-3-4-12-5-7(6)9(8)11;/h1-2,12H,3-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGYNUDLCXDURR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10973559
Record name 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
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Molecular Weight

238.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57987-77-6
Record name Isoquinoline, 7,8-dichloro-1,2,3,4-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57987-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,8-dichloro-1,2,3,4-tetrahydroisoquinolinium chloride
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Record name 7,8-DICHLORO-1,2,3,4-TETRAHYDROISOQUINOLINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

A mixture of 2.0 g (7.8 mm) of N-hydroxyethyl-2,3-dichlorobenzylamine hydrochloride and 5 g (37.5 mm) of aluminum chloride was reacted as above with the aluminum chloride additions at 0 time, 2 g; 1/2 hour, 1 g and 11/4 hour, 2 g to give 1.62 g (87.1%) of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride which is 97.93% pure by gas liquid chromatography.
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Synthesis routes and methods II

Procedure details

Using the same reaction conditions and methods of isolation N-hydroxyethyl-2,3-dichlorobenzylamine hydrobromide (2.0 g, 6.0 mm) was reacted in a melt of 5 g (37.5 mm) of aluminum chloride-0.3 g (5.6 mm) of ammonium chloride to give 1.19 g (75.3%) of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride which was 95.1% pure by high pressure liquid chromatography.
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N-hydroxyethyl-2,3-dichlorobenzylamine hydrobromide
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Synthesis routes and methods III

Procedure details

A solution of 2.37 g. (10 mmol) of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride salt and 20 ml. of 37% formalin in 100 ml. of water was stirred in an ice bath for thirty minutes. 50 ml. of 5% sodium carbonate solution was added dropwise over 10 minutes and the resulting precipitate was removed by filtration, dissolved in 50 ml. of methylene chloride, dried over magnesium sulfate and filtered. The filtrate was treated with 25 ml. of ethereal hydrogen chloride and allowed to stand in the cold overnight. The resulting precipitate was collected, washed with ether and dried to give 2,2'-methylene-bis-(7,8-dichloro-1,2,3,4-tetrahydroisoquinoline dihydrochloride, melting point 153° C. dec.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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